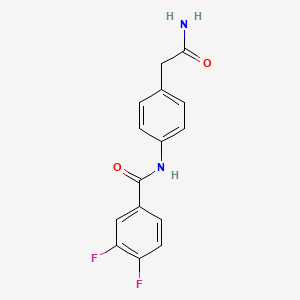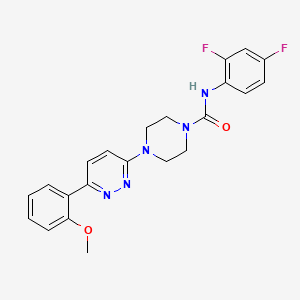
N-(4-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has gained significant importance in scientific research due to its potential applications in various fields. It is a piperazine derivative that is structurally related to other compounds such as sildenafil and tadalafil. This compound has been synthesized and studied for its pharmacological properties and mechanism of action.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide involves the inhibition of PDE5 enzyme activity, which leads to an increase in cGMP levels in the body. This, in turn, leads to relaxation of smooth muscle cells in the blood vessels, resulting in increased blood flow to the affected areas. The compound has also been shown to have other pharmacological effects such as anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve endothelial function. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide in lab experiments include its potent inhibitory activity against PDE5 enzyme, which makes it a useful tool for studying the regulation of cGMP levels in the body. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide. One potential direction is to explore its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other inflammatory disorders. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent inhibitory activity against phosphodiesterase type 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This compound has also been studied for its potential applications in the treatment of various diseases such as pulmonary arterial hypertension, erectile dysfunction, and other cardiovascular disorders.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-16-4-2-3-5-19(16)20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)24-18-8-6-17(23)7-9-18/h2-11H,12-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMKLFKMULDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-chlorophenoxy)-N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B3402837.png)
![1-(3,4-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea](/img/structure/B3402841.png)
![1-(3,5-Dimethylphenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402846.png)

![1-(2-Ethylphenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402863.png)
![1-(2-Chlorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3402869.png)
![Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3402879.png)
![N-benzyl-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402882.png)
![N-(3,4-dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402890.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B3402901.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3402915.png)